Cas no 2028376-08-9 (5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- EN300-1120282
- 2028376-08-9
-
- インチ: 1S/C7H5BrN4O3/c1-12-2-3(8)4(10-12)6-9-5(7(13)14)11-15-6/h2H,1H3,(H,13,14)
- InChIKey: WXMCOSOSMAXDRV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN(C)N=C1C1=NC(C(=O)O)=NO1
計算された属性
- せいみつぶんしりょう: 271.95450g/mol
- どういたいしつりょう: 271.95450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1120282-10g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1120282-0.05g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1120282-2.5g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1120282-5.0g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 5g |
$4349.0 | 2023-06-09 | ||
Enamine | EN300-1120282-0.25g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1120282-1.0g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 1g |
$1500.0 | 2023-06-09 | ||
Enamine | EN300-1120282-10.0g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 10g |
$6450.0 | 2023-06-09 | ||
Enamine | EN300-1120282-0.5g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1120282-1g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1120282-0.1g |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
2028376-08-9 | 95% | 0.1g |
$867.0 | 2023-10-27 |
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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2. Book reviews
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報
Introduction to 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 2028376-08-9)
5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a significant compound in the realm of medicinal chemistry, characterized by its intricate molecular structure and diverse pharmacological potential. This compound, identified by the CAS number 2028376-08-9, has garnered attention due to its structural features and its promising applications in the development of novel therapeutic agents. The presence of a pyrazole moiety and a bromo-substituted methylpyrazole group, combined with a 1,2,4-oxadiazole core, endows this molecule with unique chemical and biological properties that make it a valuable scaffold for drug discovery.
The pyrazole ring is a heterocyclic aromatic compound that has been extensively studied for its role in medicinal chemistry. Its five-membered structure contains two nitrogen atoms, which contribute to its ability to interact with biological targets in various ways. In particular, the 4-bromo-1-methyl-1H-pyrazol-3-yl substituent introduces additional functional groups that can modulate the compound's reactivity and binding affinity. This substitution pattern has been strategically employed in the design of molecules aimed at interacting with specific biological pathways.
The 1,2,4-oxadiazole component is another key feature of this compound. Oxadiazoles are five-membered heterocycles containing two oxygen and two nitrogen atoms. They are known for their broad spectrum of biological activities and have been incorporated into numerous drug candidates due to their ability to act as scaffolds for small molecule drugs. The 3-carboxylic acid moiety further enhances the compound's potential as a pharmacophore by providing a site for further functionalization or interaction with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid in the development of novel therapeutics. Studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The structural motifs present in this compound allow it to engage with multiple targets, making it a versatile candidate for drug design.
In particular, the bromo-substituted methylpyrazole group has been shown to enhance binding affinity to certain protein targets. This substitution pattern is particularly useful in medicinal chemistry because it can be easily modified through further derivatization to optimize pharmacokinetic properties and reduce off-target effects. The pyrazole ring itself is known for its ability to interact with enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathways.
The 1,2,4-oxadiazole core has also been extensively explored for its bioactivity. This heterocycle has been incorporated into molecules with anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 3-carboxylic acid group provides an additional handle for chemical modification, allowing researchers to fine-tune the compound's properties for specific applications.
Current research efforts are focused on leveraging the structural features of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid to develop novel therapeutic agents. By modifying the substituents on the pyrazole and oxadiazole rings, researchers aim to enhance binding affinity and selectivity for specific biological targets. Additionally, computational methods such as molecular docking and virtual screening are being employed to identify promising derivatives of this compound.
One area of particular interest is the use of this compound as a lead molecule for anticancer drugs. Studies have shown that derivatives of 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can inhibit the activity of kinases involved in tumor growth and progression. The ability of these compounds to disrupt key signaling pathways has made them attractive candidates for further development into clinical therapies.
Another promising application is in the treatment of inflammatory diseases. The structural features of this compound allow it to interact with inflammatory mediators and enzymes, potentially reducing inflammation and alleviating symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease.
The development of novel antibiotics is also an area where this compound shows promise. Derivatives of 5-(4-bromo-1-methyl-1H-pyrazol-3-yll)-1H-pyrazol-lle]-l,l-dioxide] have demonstrated activity against resistant bacterial strains by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
In conclusion,5-(4-bromo-l-methyl-lH-pyrazol-lle]-l,l-dioxide] (CAS No.l 2028376-l08-l) represents a significant advancement in medicinal chemistry due to its versatile structure and diverse pharmacological potential. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at treating a wide range of diseases including cancer, inflammation,and infectious disorders.l Further research is warranted to fully explore its therapeutic applications,and computational methods will likely play an increasingly important role in identifying promising derivatives.l As our understanding of biological pathways continues to grow,compounds like this one will remain at the forefront of drug development efforts.l
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